molecular formula C23H29N3O5S2 B2689768 ethyl 6-ethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-55-9

ethyl 6-ethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2689768
M. Wt: 491.62
InChI Key: WZOZIBXCMADRLN-UHFFFAOYSA-N
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Description

“Ethyl 6-ethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate” is a chemical compound . It is available for purchase from certain chemical suppliers.

Scientific Research Applications

Novel Synthesis Approaches

Innovative methods for synthesizing compounds related to ethyl 6-ethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate have been explored. Ghaedi et al. (2015) demonstrated a facile synthesis of related pyrazolo[3,4-b]pyridine products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups (Ghaedi et al., 2015). This method proved efficient in yielding new N-fused heterocycle products. Similarly, Harb et al. (1989) explored the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various derivatives, expanding the possibilities for synthesizing related compounds (Harb et al., 1989).

Chemical Reactivity and Formation

Research by Zhu et al. (2003) on the reactivity of related compounds showed that ethyl 2-methyl-2,3-butadienoate can act as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003). This highlights the potential for creating a range of functionally diverse molecules using similar core structures.

Antioxidant and Antimicrobial Activity

Some derivatives of compounds related to ethyl 6-ethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate have shown promising biological activities. For instance, Zaki et al. (2017) synthesized compounds with significant antioxidant activity, comparing favorably to ascorbic acid (Zaki et al., 2017). Furthermore, Farag et al. (2008) reported on the antimicrobial evaluation of pyrimidine derivatives, revealing their potential as antimicrobial agents (Farag et al., 2008).

Heterocyclic Systems and Industrial Applications

The exploration of novel heterocyclic systems and their industrial applications is another area of interest. Dohare et al. (2017) investigated pyranpyrazole derivatives as corrosion inhibitors for mild steel, a crucial component in industrial processes (Dohare et al., 2017). This research demonstrates the potential industrial applications of compounds structurally related to ethyl 6-ethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate.

properties

IUPAC Name

ethyl 6-ethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S2/c1-3-25-14-11-18-19(15-25)32-22(20(18)23(28)31-4-2)24-21(27)16-7-9-17(10-8-16)33(29,30)26-12-5-6-13-26/h7-10H,3-6,11-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOZIBXCMADRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-ethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

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